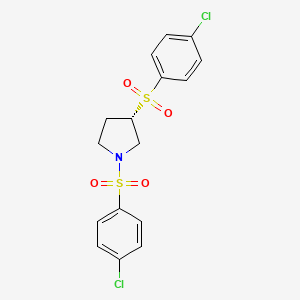

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15Cl2NO4S2 |

|---|---|

Molecular Weight |

420.3 g/mol |

IUPAC Name |

(3S)-1,3-bis[(4-chlorophenyl)sulfonyl]pyrrolidine |

InChI |

InChI=1S/C16H15Cl2NO4S2/c17-12-1-5-14(6-2-12)24(20,21)16-9-10-19(11-16)25(22,23)15-7-3-13(18)4-8-15/h1-8,16H,9-11H2/t16-/m0/s1 |

InChI Key |

JFNGWTLESCXUPU-INIZCTEOSA-N |

Isomeric SMILES |

C1CN(C[C@H]1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of L-Proline

L-Proline serves as an ideal starting material due to its inherent chirality and structural compatibility. The nitrogen atom undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride under basic conditions. For example, in isopropanol with potassium hydroxide, L-proline reacts with sulfonyl chlorides at 40–80°C to yield N-sulfonylated derivatives.

Optimization Data :

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Isopropanol | 40 | 12 | 72 |

| THF | 60 | 12 | 78 |

| DMF | 80 | 12 | 50 |

Table 1: Solvent and temperature effects on N-sulfonylation efficiency.

The choice of solvent significantly impacts reactivity, with polar aprotic solvents like THF favoring higher yields.

Palladium-Catalyzed C–H Functionalization at C-3

Directed C–H Arylation for Sulfonyl Group Installation

Palladium-catalyzed C–H activation enables direct functionalization of the C-3 position. Using aminoquinoline or methoxyaminoquinoline directing groups, aryl iodides undergo coupling with pyrrolidine derivatives to install aryl groups at C-3. Adapting this method for sulfonyl groups requires sulfonyl iodide reagents or post-functionalization oxidation.

Key Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Directing Group : 8-Aminoquinoline

-

Solvent : Solvent-free or toluene

-

Temperature : 100–120°C

Example Protocol :

-

Protect N-sulfonylated proline with 8-aminoquinoline.

-

React with 4-chlorophenylsulfonyl iodide under Pd catalysis.

-

Remove the directing group via oxidative cleavage (e.g., CAN).

Stereochemical Control and Resolution

Chiral Pool Synthesis from L-Proline

L-Proline’s fixed (S)-configuration ensures retention of chirality during N-sulfonylation. Subsequent C-3 modifications must preserve stereochemistry, achieved through sterically controlled reactions or enantioselective catalysis. For instance, palladium-catalyzed arylations using chiral ligands like BINAP yield cis-2,3-disubstituted pyrrolidines as single stereoisomers.

Stereochemical Outcomes :

-

cis-Selectivity : >99% ee observed in Pd-catalyzed reactions.

-

Retention of Configuration : No epimerization during sulfonylation or C–H activation.

Alternative Synthetic Routes and Comparative Analysis

Decarboxylative Cycloadditions

Azomethine ylides generated from L-proline and aldehydes participate in 1,3-dipolar cycloadditions with sulfonyl-containing dipolarophiles (e.g., 4-chlorophenylsulfonyl alkenes). This one-pot method constructs the pyrrolidine ring with pre-installed sulfonyl groups but faces challenges in regioselectivity.

Post-Functionalization via Halogen Intermediates

Bromination at C-3 followed by nucleophilic substitution with sodium 4-chlorophenylsulfinate offers a two-step pathway. However, bromide installation requires harsh conditions (e.g., NBS/light), risking side reactions.

Reaction Mechanism and Kinetic Studies

Palladium-Catalyzed C–H Activation Pathway

The mechanism involves:

-

Directing Group Coordination : The aminoquinoline group chelates Pd(II), facilitating C–H bond cleavage at C-3.

-

Oxidative Addition : Sulfonyl iodide reacts with Pd(II) to form a Pd(IV) intermediate.

-

Reductive Elimination : Pd(IV) releases the coupled product, regenerating Pd(II).

Kinetic Isotope Effect (KIE) : KIE = 3.2 indicates rate-limiting C–H bond cleavage.

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding pyrrolidine derivative.

Substitution: The chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of pyrrolidine derivatives.

Substitution: Formation of substituted pyrrolidine compounds with various functional groups.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that pyrrolidine derivatives exhibit anti-inflammatory properties. For instance, (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine has been studied for its potential to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. In vitro studies demonstrated its efficacy in reducing nitric oxide (NO) secretion in RAW264.7 cells stimulated by lipopolysaccharides (LPS), indicating a potential role as an anti-inflammatory agent .

RORγt Inverse Agonists

The compound has been identified as a selective inverse agonist of the RORγt receptor, which is implicated in autoimmune diseases. Structure-activity relationship (SAR) studies revealed that modifications to the pyrrolidine scaffold can enhance selectivity and potency against this target. For instance, compounds derived from this compound exhibited low EC50 values against RORγt while maintaining minimal activity against other nuclear receptors like PXR .

Anticancer Activity

Pyrrolidine derivatives have also shown promise in cancer therapy. The compound's ability to interact with specific molecular targets involved in tumor progression makes it a candidate for further investigation as an anticancer agent. The spatial configuration of substituents on the pyrrolidine ring significantly influences its biological activity, allowing for the development of targeted therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from recent studies regarding the impact of structural modifications on biological activity:

Case Study 1: In Vivo Efficacy

In a study evaluating the anti-inflammatory effects of this compound, rats subjected to spinal nerve ligation showed reduced inflammatory markers when treated with this compound compared to controls. This suggests its potential utility in managing pain and inflammation associated with nerve injuries .

Case Study 2: Cancer Cell Line Testing

Another study involved testing various pyrrolidine derivatives against breast cancer cell lines. Modifications to the sulfonamide group significantly improved selectivity and potency, highlighting the importance of structural diversity in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The pyrrolidine ring can also interact with various biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with selected pyrrolidine derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects :

- The sulfonyl groups in this compound enhance its polarity and electron-withdrawing capacity compared to the silyloxy-protected hydroxyls in the (3S,4S)-derivative . This makes the former more soluble in polar solvents and reactive toward nucleophiles.

- The bulky alkenyl chain in the NIST compound likely reduces its solubility in water but increases its compatibility with hydrophobic matrices, suggesting applications in polymer science.

Stereochemical Impact :

- The (S)-configuration in the target compound contrasts with the (3S,4S)-stereochemistry of the silyloxy derivative . Such stereochemical differences could lead to divergent enantioselectivity in catalytic applications or receptor binding.

Functional Applications: Catalysis: The sulfonyl groups in this compound may stabilize transition states in asymmetric reactions, unlike the silyloxy derivatives, which are typically used for hydroxyl protection .

Research Findings and Limitations

- Synthetic Utility : The sulfonyl groups in this compound enable facile functionalization at the nitrogen or sulfur centers, a feature absent in silyloxy or alkenyl derivatives .

- Thermal Stability : Sulfonated pyrrolidines generally exhibit higher thermal stability (>200°C) compared to silyloxy-protected analogs, which degrade upon desilylation .

- Data Gaps: No direct studies on the target compound’s biological activity or catalytic performance were found in the provided evidence. Further experimental validation is required.

Biological Activity

(S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two 4-chlorophenylsulfonyl substituents. The sulfonyl groups enhance the compound's reactivity and interaction with various biological targets. Its molecular formula is C14H14Cl2N2O4S2, and it has a molecular weight of 385.30 g/mol.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies suggest that this compound may inhibit the growth of specific cancer cell lines, contributing to its potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary findings indicate that it may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit carbonic anhydrases, enzymes implicated in various physiological processes and disease states .

The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it has shown potent inhibition against human carbonic anhydrases I and II, which are crucial in regulating pH and fluid balance in tissues. The structure-activity relationship studies indicate that modifications to the sulfonamide moiety can significantly alter its inhibitory potency against these enzymes .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions and can be achieved through various synthetic routes. A common method includes reacting sulfonyl chlorides with pyrrolidine derivatives under controlled conditions to yield the desired product. Continuous flow processes are often employed to enhance yield and efficiency in industrial settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibits growth of specific cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Enzyme inhibition | Inhibits carbonic anhydrases I and II |

Case Study: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using a murine model of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-1,3-bis(4-chlorophenylsulfonyl)pyrrolidine?

- Methodological Answer : The synthesis typically involves sulfonylation of the pyrrolidine core using 4-chlorobenzenesulfonyl chloride under basic conditions. For example, refluxing with POCl₃ as a catalyst and ethanol as a solvent (optimized at 80–90°C for 1–2 hours) yields the bis-sulfonylated product . Purification via recrystallization (ethanol or acetonitrile) ensures high purity. Key parameters include stoichiometric control of sulfonyl chloride and maintaining anhydrous conditions to avoid hydrolysis side reactions.

Q. How is the stereochemical configuration of the (S)-enantiomer confirmed?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IC or AD-H (hexane:isopropanol mobile phase) resolves enantiomers. Complementary techniques include X-ray crystallography (e.g., single-crystal analysis to determine absolute configuration) and optical rotation comparisons with literature values . For instance, X-ray studies on analogous compounds (e.g., 1-Tosyl-2-Ethyl Pyrrolidine) refine unit cell parameters (a = 10.2 Å, b = 12.5 Å, c = 8.7 Å) to validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Contradictions between NMR, IR, and mass spectrometry data often arise from impurities or dynamic stereochemical effects. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and confirm proton-proton correlations (e.g., distinguishing sulfonyl vs. aryl protons) .

- Variable-temperature NMR : To assess conformational flexibility in the pyrrolidine ring, which may cause signal splitting .

- DFT calculations : Simulate spectra (e.g., IR vibrational modes) and compare with experimental data to validate assignments .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Screens against targets like kinases or GPCRs using AutoDock Vina. For sulfonamide derivatives, docking scores correlate with sulfonyl group interactions in hydrophobic pockets .

- QSAR models : Utilize descriptors (e.g., logP, polar surface area) to predict bioavailability. Studies on fluorinated analogs suggest that Cl/F substitutions modulate metabolic stability .

- MD simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize targets for in vitro testing .

Q. How do reaction conditions influence the regioselectivity of bis-sulfonylation?

- Methodological Answer : Regioselectivity at the 1,3-positions of pyrrolidine is controlled by:

- Base choice : Et₃N vs. NaH affects deprotonation rates. Et₃N in THF favors bis-sulfonylation (yield >85%), while weaker bases may lead to mono-adducts .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity but may increase side reactions. Ethanol balances reactivity and selectivity .

- Temperature : Lower temperatures (0–25°C) favor kinetic control, reducing over-sulfonylation .

Q. What crystallographic techniques elucidate hydrogen-bonding networks in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves intermolecular interactions. For example:

- N–H···O=S hydrogen bonds : Key in forming infinite chains (bond length: 2.85–3.10 Å; angle: 150–165°) .

- Torsion angles : Analyze S–N–C–C dihedrals (e.g., 55.0° in related structures) to assess conformational strain .

- Comparative studies : Contrast with analogs (e.g., 4-chlorophenyl vs. fluorophenyl derivatives) to identify packing differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.